molecular formula C22H27ClN4O4 B2522730 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-dimethoxyphenyl)ethanediamide CAS No. 1049576-89-7

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B2522730
CAS No.: 1049576-89-7
M. Wt: 446.93
InChI Key: LFKRYXIODFXOQO-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. This compound is known for its potential biological activities and is often studied for its interactions with various biological targets.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially modulating its function.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its potent and selective action on the D4 dopamine receptor , it is likely to modulate neuronal activity in regions of the brain where this receptor is expressed.

Biochemical Analysis

Biochemical Properties

The compound interacts with several biomolecules, including enzymes and proteins. It has been identified as a ligand for the D4 dopamine receptor, suggesting that it may interact with this protein and potentially influence its function .

Cellular Effects

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide’s effects on cells are largely determined by its interaction with the D4 dopamine receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with the D4 dopamine receptor . This binding interaction can lead to changes in gene expression and potentially influence enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction may proceed through a Mannich reaction, which is a common method for incorporating piperazine into biologically active compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-30-18-7-8-20(31-2)19(15-18)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRYXIODFXOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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